molecular formula C13H15N3O2 B13200240 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine

Cat. No.: B13200240
M. Wt: 245.28 g/mol
InChI Key: FPEMXAFAJTYMMZ-UHFFFAOYSA-N
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Description

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a heterocyclic compound featuring a pyridine ring linked via a methyl group to a 1,2,4-oxadiazole scaffold substituted at position 3 with an oxan-4-yl (tetrahydropyran-4-yl) group.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(oxan-4-yl)-5-(pyridin-3-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N3O2/c1-2-10(9-14-5-1)8-12-15-13(16-18-12)11-3-6-17-7-4-11/h1-2,5,9,11H,3-4,6-8H2

InChI Key

FPEMXAFAJTYMMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NOC(=N2)CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The oxane group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share core structural motifs with 3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine but differ in substituents or heterocyclic components:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Pyridine + methyl-linked 3-(oxan-4-yl)-1,2,4-oxadiazole C₁₂H₁₃N₃O₂ 231.28* Enhanced solubility due to oxan-4-yl; potential for CNS or metabolic targeting
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine (CAS 849925-01-5) Pyridine + 3-(piperidin-4-yl)-1,2,4-oxadiazole C₁₂H₁₄N₄O 230.27 Melting point: 80–83°C; irritant hazard; structural rigidity from piperidine
JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine) Triazole + thioether-linked oxadiazole and methoxyphenyl groups C₂₅H₂₂N₆O₂S 470.55 Stabilizes AXIN2; enhances cisplatin sensitivity in cancer models
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Pyridine + 5-methyl-1,2,4-oxadiazole C₈H₇N₃O 161.16 Simpler structure; used as a building block in drug synthesis
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine Morpholine + trifluoromethylphenyl-oxadiazole C₂₀H₂₄F₃N₃O₂ 407.42 Antidiabetic candidate; trifluoromethyl enhances metabolic stability

Physicochemical and Pharmacokinetic Properties

  • Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to piperidin-4-yl () due to the oxygen atom’s polarity. However, trifluoromethylphenyl derivatives () exhibit higher lipophilicity, favoring membrane penetration .
  • Melting Points : Piperidin-4-yl analogs (e.g., CAS 849925-01-5) melt at 80–83°C, while methyl-substituted oxadiazoles () have lower melting points due to reduced molecular symmetry .
  • Metabolic Stability : Halogenated or trifluoromethyl groups () resist oxidative metabolism, whereas oxan-4-yl may undergo ring-opening reactions in vivo .

Biological Activity

3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an oxadiazole moiety and a pyridine ring. The molecular formula is C13H15N3O2C_{13}H_{15}N_{3}O_{2} with a molecular weight of approximately 245.28 g/mol. Its CAS number is 2060047-13-2.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Activity
Staphylococcus aureusInhibitory effect
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

The compound's mechanism of action may involve disruption of microbial cell walls or interference with metabolic pathways essential for growth.

Anticancer Potential

Recent studies have explored the potential of oxadiazole derivatives as anticancer agents. One notable study highlighted the agonistic activity of similar compounds on human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and apoptosis in cancer cells.

Case Study:
A derivative exhibited an IC50 value of 3.1 μM against hepatocellular carcinoma (HCC) cells, indicating potent anticancer activity. The mechanism involved the degradation of respiratory chain complex subunits, leading to apoptosis in HCC cells .

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Research on similar compounds has shown that they undergo significant biotransformation, resulting in various metabolites that may retain or enhance biological activity.

Metabolite Identification:
Using HPLC-MS/MS techniques, metabolites such as N-hydroxy derivatives have been identified in biological samples post-administration. This suggests that the compound may have a complex metabolic profile affecting its overall efficacy and safety .

Safety and Toxicology

The safety profile of this compound is essential for its therapeutic application. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological evaluations are necessary to establish safety margins.

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